2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 942296-58-4
VCID: VC8020407
InChI: InChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3
SMILES: CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Molecular Formula: C8H7Cl3N2O3
Molecular Weight: 285.5

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone

CAS No.: 942296-58-4

Cat. No.: VC8020407

Molecular Formula: C8H7Cl3N2O3

Molecular Weight: 285.5

* For research use only. Not for human or veterinary use.

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone - 942296-58-4

CAS No. 942296-58-4
Molecular Formula C8H7Cl3N2O3
Molecular Weight 285.5
IUPAC Name 2,2,2-trichloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone
Standard InChI InChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3
Standard InChI Key QQNJGWQPBAGHFB-UHFFFAOYSA-N
SMILES CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Canonical SMILES CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Structural and Molecular Characteristics

The molecular formula of 2,2,2-trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is C₈H₇Cl₃N₂O₃, derived by substituting the methyl group in its 1-methyl analog (C₇H₅Cl₃N₂O₃ ) with an ethyl group. The pyrrole ring is functionalized at the 1-position with an ethyl group and at the 4-position with a nitro group, while the 2-position hosts the trichloroacetyl moiety. Key structural features include:

  • Electron-withdrawing groups: The nitro (-NO₂) and trichloroacetyl (-COCCl₃) groups render the pyrrole ring electron-deficient, favoring electrophilic substitution at the 3- and 5-positions.

  • Steric effects: The ethyl group introduces steric hindrance, potentially influencing reaction kinetics compared to smaller alkyl substituents .

PropertyValue/DescriptionSource Analog
Molecular weight326.41 g/molCalculated
Melting pointNot available ,
SolubilityLikely low in polar solvents ,

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented, its preparation can be inferred from methods used for analogous trichloroacetyl-pyrroles. A plausible pathway involves:

  • Alkylation of pyrrole: Reacting pyrrole with ethyl bromide in the presence of a base to form 1-ethylpyrrole.

  • Nitration: Introducing a nitro group at the 4-position using nitric acid/sulfuric acid .

  • Trichloroacetylation: Treating the nitrated intermediate with trichloroacetyl chloride in anhydrous diethyl ether.

Critical parameters include maintaining low temperatures (-10°C to 0°C) during nitration to prevent over-oxidation and using inert atmospheres to avoid hydrolysis of the trichloroacetyl group .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Analogous compounds decompose above 200°C, releasing toxic gases (e.g., HCl, NOₓ) .

  • Hydrolytic sensitivity: The trichloroacetyl group is prone to hydrolysis in aqueous alkaline conditions, forming carboxylic acid derivatives.

  • Incompatibilities: Reacts violently with strong oxidizing agents (e.g., peroxides) and bases .

Spectroscopic Data

  • IR spectroscopy: Expected peaks include ν(C=O) at ~1,750 cm⁻¹, ν(NO₂) at ~1,520 cm⁻¹, and ν(C-Cl) at 750–800 cm⁻¹ .

  • NMR: The ethyl group’s protons would appear as a triplet (δ 1.2–1.5 ppm) and quartet (δ 3.4–3.8 ppm) in ¹H NMR.

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